molecular formula C15H16O2 B12685089 Einecs 278-650-1 CAS No. 77256-87-2

Einecs 278-650-1

Katalognummer: B12685089
CAS-Nummer: 77256-87-2
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: LSDGHFTXHLNHLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 278-650-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to regulations under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework.

Vorbereitungsmethoden

The preparation methods for Einecs 278-650-1 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are carried out under controlled temperature, pressure, and pH conditions to ensure optimal yield and purity.

    Industrial Production: Large-scale production involves the use of industrial reactors and purification systems to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Einecs 278-650-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other substituents under specific conditions.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Einecs 278-650-1 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of Einecs 278-650-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

Einecs 278-650-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in various fields.

Eigenschaften

CAS-Nummer

77256-87-2

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

7-(phenylmethoxymethyl)bicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C15H16O2/c16-15-8-12-6-7-13(15)14(12)10-17-9-11-4-2-1-3-5-11/h1-7,12-14H,8-10H2

InChI-Schlüssel

LSDGHFTXHLNHLS-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=CC(C2COCC3=CC=CC=C3)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.